

Demethylluvangetin chemical structure and properties

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Compound of Interest

Compound Name: Demethylluvangetin

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Demethylluvangetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylluvangetin is a naturally occurring coumarin derivative with a chemical structure suggesting potential pharmacological activities. This technical guide provides a comprehensive overview of the available information on the chemical structure and properties of **Demethylluvangetin**. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates data from structurally similar compounds, namely 5-Demethyltangeretin and 4'-demethylnobiletin, to infer potential biological activities and mechanisms of action. This document aims to serve as a valuable resource for researchers interested in exploring the therapeutic potential of **Demethylluvangetin** and its analogs.

Chemical Structure and Identification

Demethylluvangetin is chemically known as 10-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-8-one.^[1] Its chemical structure is characterized by a pyranocoumarin core.

Table 1: Chemical Identifiers for **Demethylluvangetin**

Identifier	Value	Source
IUPAC Name	10-hydroxy-2,2-dimethylpyrano[3,2-g]chromen-8-one	PubChem[1]
Molecular Formula	C ₁₄ H ₁₂ O ₄	PubChem[1]
SMILES	<chem>CC1(C=CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)O)C</chem>	PubChem[1]
InChI Key	IJOQSHYTDUMDRC-UHFFFAOYSA-N	PubChem[1]
CAS Number	64652-10-4	ChemicalBook[2]

Physicochemical Properties

Experimental data on the physicochemical properties of **Demethyluvanetin** are not readily available in the peer-reviewed literature. The following table summarizes the computed properties from the PubChem database.

Table 2: Computed Physicochemical Properties of **Demethyluvanetin**

Property	Value	Source
Molecular Weight	244.24 g/mol	PubChem[1]
XLogP3	2.5	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	4	PubChem[1]
Rotatable Bond Count	0	PubChem[1]
Exact Mass	244.07355886	PubChem[1]
Monoisotopic Mass	244.07355886	PubChem[1]
Topological Polar Surface Area	55.8 Å ²	PubChem[1]
Heavy Atom Count	18	PubChem[1]
Complexity	424	PubChem[1]

Potential Biological Activities and Mechanism of Action (Inferred from Analogs)

Direct experimental evidence for the biological activity of **Demethyluvangetin** is limited. However, based on the activities of structurally related compounds, **Demethyluvangetin** is hypothesized to possess anticancer and anti-inflammatory properties.

Anticancer Activity

The structurally similar compound 5-Demethyltangeretin has demonstrated significant anticancer effects. It has been shown to induce cytotoxicity in PC-3 human prostate cancer cells. The acetylated derivative, 5-acetylated tangeretin, exhibited even more potent anticancer activity and enhanced oral bioavailability. The proposed mechanism of action involves the induction of apoptosis and the inhibition of cancer cell migration.

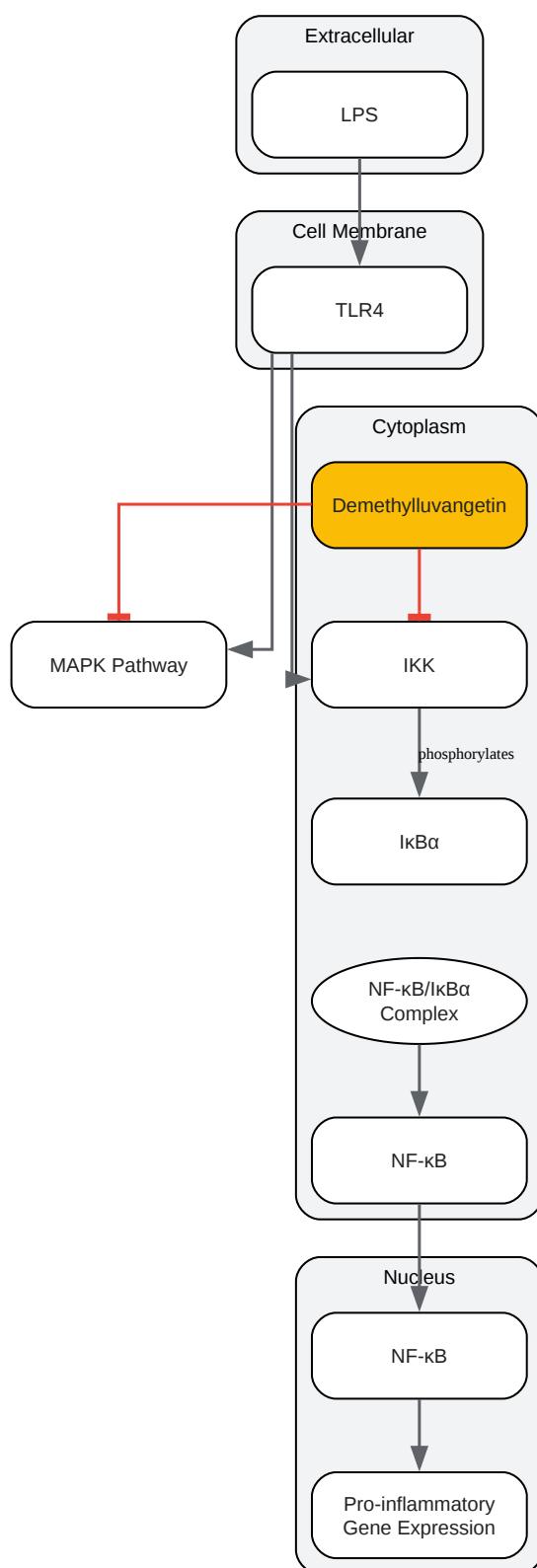
Anti-inflammatory Activity

4'-Demethyltangeretin, a major metabolite of tangeretin, has been reported to possess potent anti-inflammatory properties. It has been shown to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages. The underlying mechanism is believed to involve the inhibition of key inflammatory signaling pathways such as NF- κ B and MAPKs. Similarly, 4'-demethylnobiletin, a metabolite of nobiletin, has also demonstrated anti-inflammatory effects.

Based on these findings, it is plausible that **Demethyluvangetin** may exert anti-inflammatory effects through the modulation of similar signaling pathways.

Proposed Signaling Pathway

The following diagram illustrates a potential signaling pathway that may be modulated by **Demethyluvangetin**, based on the known mechanisms of its structural analogs.



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Caption: Proposed mechanism of anti-inflammatory action of **Demethylluvangetin**.

Experimental Protocols

While specific protocols for **Demethylluvangetin** are not available, the following are general methodologies that can be adapted to study its potential biological activities.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability.

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- **Compound Treatment:** Treat the cells with various concentrations of **Demethylluvangetin** and incubate for 24-72 hours.
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
- **Formazan Solubilization:** Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control.

Anti-inflammatory Assay (Nitric Oxide Assay in LPS-stimulated Macrophages)

This protocol measures the inhibition of nitric oxide (NO) production, a key inflammatory mediator.

- **Cell Culture:** Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
- **Pre-treatment:** Pre-treat the cells with different concentrations of **Demethylluvangetin** for 1 hour.
- **LPS Stimulation:** Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

- Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent system.
- Absorbance Reading: Measure the absorbance at 540 nm.
- Calculation: Determine the percentage of NO inhibition compared to the LPS-treated control.

Conclusion

Demethylluvangetin presents an interesting scaffold for further investigation in the fields of oncology and immunology. While direct experimental data remains scarce, the information gathered from its structural analogs strongly suggests potential anticancer and anti-inflammatory properties. The experimental protocols outlined in this guide provide a framework for future research to validate these hypothesized activities and to elucidate the precise mechanisms of action of this promising natural product. Further studies are warranted to isolate or synthesize sufficient quantities of **Demethylluvangetin** for comprehensive biological evaluation.

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References

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